N-(4-{2-Hydroxy-3-[4-(phenylsulfonyl)piperazinyl]propoxy}phenyl)acetamide N-(4-{2-Hydroxy-3-[4-(phenylsulfonyl)piperazinyl]propoxy}phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 825608-31-9
VCID: VC0486191
InChI: InChI=1S/C21H27N3O5S/c1-17(25)22-18-7-9-20(10-8-18)29-16-19(26)15-23-11-13-24(14-12-23)30(27,28)21-5-3-2-4-6-21/h2-10,19,26H,11-16H2,1H3,(H,22,25)
SMILES: CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)O
Molecular Formula: C21H27N3O5S
Molecular Weight: 433.5g/mol

N-(4-{2-Hydroxy-3-[4-(phenylsulfonyl)piperazinyl]propoxy}phenyl)acetamide

CAS No.: 825608-31-9

Main Products

VCID: VC0486191

Molecular Formula: C21H27N3O5S

Molecular Weight: 433.5g/mol

N-(4-{2-Hydroxy-3-[4-(phenylsulfonyl)piperazinyl]propoxy}phenyl)acetamide - 825608-31-9

CAS No. 825608-31-9
Product Name N-(4-{2-Hydroxy-3-[4-(phenylsulfonyl)piperazinyl]propoxy}phenyl)acetamide
Molecular Formula C21H27N3O5S
Molecular Weight 433.5g/mol
IUPAC Name N-[4-[3-[4-(benzenesulfonyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]acetamide
Standard InChI InChI=1S/C21H27N3O5S/c1-17(25)22-18-7-9-20(10-8-18)29-16-19(26)15-23-11-13-24(14-12-23)30(27,28)21-5-3-2-4-6-21/h2-10,19,26H,11-16H2,1H3,(H,22,25)
Standard InChIKey FJCATROPVYSDER-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)O
Canonical SMILES CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)O
PubChem Compound 6489221
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator